molecular formula C7H8ClNO2 B3092393 3-Chloro-4-hydroxymethyl-2-methoxypyridine CAS No. 1227586-24-4

3-Chloro-4-hydroxymethyl-2-methoxypyridine

Cat. No. B3092393
CAS RN: 1227586-24-4
M. Wt: 173.6 g/mol
InChI Key: DIQMKCNXZMFDJC-UHFFFAOYSA-N
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Description

“3-Chloro-4-hydroxymethyl-2-methoxypyridine” is a chemical compound with the molecular formula C7H8ClNO2 . It is used in various chemical reactions and has a CAS number of 1227586-24-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a flash point of 57.3±21.8 °C .

Scientific Research Applications

Catalytic Carbonylative Polymerizations

The compound has been explored in the context of catalytic carbonylative polymerizations, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This research highlights its utility in creating diblock polymers through carbonylative polymerizations of epoxides and N-alkylaziridines, showcasing its role in advancing polymer chemistry (Liu & Jia, 2004).

Lithiation Pathways

Another study focused on the lithiation of 2-chloro- and 2-methoxypyridine, providing insights into the mechanistic pathways of lithiation with lithium dialkylamides. This research is significant for understanding the reactivity and functionalization of pyridine derivatives, which is crucial for synthesizing various organic compounds (Gros, Choppin, & Fort, 2003).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of complex heterocyclic compounds, such as benzimidazoles, highlighting its utility in medicinal chemistry and drug development. One study demonstrated its use in synthesizing 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, a process that showcases the compound's versatility in forming biologically relevant structures (Xiang-jun, 2006).

properties

IUPAC Name

(3-chloro-2-methoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQMKCNXZMFDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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